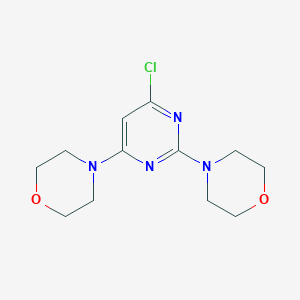

4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine

Beschreibung

4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine is a heterocyclic compound with the molecular formula C₁₂H₁₇ClN₄O₂. It is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 6-position and two morpholine rings at the 2- and 4-positions.

Eigenschaften

IUPAC Name |

4-(4-chloro-6-morpholin-4-ylpyrimidin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN4O2/c13-10-9-11(16-1-5-18-6-2-16)15-12(14-10)17-3-7-19-8-4-17/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWUTYCMQNZUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC(=N2)N3CCOCC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350698 | |

| Record name | 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10244-24-3 | |

| Record name | 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(6-chloropyrimidine-2,4-diyl)dimorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine typically involves the reaction of 2,4,6-trichloropyrimidine with morpholine. The reaction is carried out in a mixed solvent system of toluene and water. The procedure involves the following steps :

- Dissolve morpholine (12.6 ml, 144 mmol) in a mixture of toluene (22 ml) and water (8.8 ml).

- Dissolve 2,4,6-trichloropyrimidine (4.4 g, 24 mmol) in toluene (22 ml).

- Slowly add the 2,4,6-trichloropyrimidine solution to the morpholine solution at room temperature.

- Heat the reaction mixture to 83°C and stir for 3 hours.

- Cool the reaction mixture and separate the organic phase.

- Wash the organic phase with hydrochloric acid (10 mol/L) and dry over anhydrous sodium sulfate.

- Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (1:1) solvent system to obtain the final compound with a yield of 98%.

Industrial Production Methods

Industrial production methods for 4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent system, and purification techniques, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The morpholine rings can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine would yield an aminopyrimidine derivative.

Oxidation Reactions: Oxidation of the morpholine rings can lead to the formation of N-oxides.

Reduction Reactions: Reduction of the pyrimidine ring can result in dihydropyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Drug Development

4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo functionalization allows for the introduction of diverse pharmacophores essential for enhancing biological activity.

Case Study: PI3K Inhibitors

- Research has shown that derivatives of this compound can act as selective phosphatidylinositol 3-kinase (PI3K) inhibitors, which are relevant in treating cancers and metabolic diseases. For instance, compounds derived from this structure have been developed to target specific mutations in the B-Raf kinase pathway, providing therapeutic options for melanoma and other malignancies .

Neuropharmacology

The morpholine component of the compound enhances its ability to interact with central nervous system (CNS) targets. Morpholine derivatives are known for their roles in modulating receptors involved in mood disorders and neurodegenerative diseases.

| Compound | Target | Application |

|---|---|---|

| Compound A | PI3K | Cancer therapy |

| Morpholine derivatives | D3 receptors | Parkinson’s disease treatment |

Research indicates that morpholine-containing compounds can selectively interact with D3 receptors, which are implicated in Parkinson's disease, providing a basis for developing new treatments .

Agrochemical Applications

The compound's structural attributes make it suitable for use in agrochemicals. Its reactivity allows for modifications that enhance herbicidal or fungicidal properties.

Case Study: Agrochemical Development

- Derivatives of this compound have been explored for their efficacy as herbicides targeting specific plant pathways. The chloropyrimidine moiety is particularly effective in inhibiting key enzymes involved in plant growth regulation .

Functional Materials

In materials science, this compound is utilized in synthesizing advanced functional materials with tailored properties such as conductivity and luminescence.

| Property | Application |

|---|---|

| Conductivity | Electronic devices |

| Luminescence | Optoelectronic materials |

Researchers exploit the chemical reactivity of this compound to create materials suitable for use in electronics and catalysis .

Catalysis

The compound has been investigated as a catalyst or catalyst precursor in various organic reactions due to its ability to stabilize reactive intermediates.

Wirkmechanismus

The mechanism of action of 4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. The pyrimidine ring and morpholine substituents play a crucial role in binding to the active sites of target proteins, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Bis(4-morpholinyl)-6-chloropyrimidine: Similar structure but with different substitution patterns.

2,6-Diamino-4-chloropyrimidine: Contains amino groups instead of morpholine rings.

4,6-Dichloropyrimidine: Lacks the morpholine substituents.

Uniqueness

4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine is unique due to the presence of two morpholine rings, which impart distinct chemical and biological properties. This structural feature enhances its solubility, stability, and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.

Biologische Aktivität

4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C10H12ClN3O2 and includes a chloropyrimidine moiety linked to two morpholine rings. This structure is crucial for its interaction with biological targets.

Research indicates that this compound acts primarily as an inhibitor of Raf kinases, which are key players in the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of this pathway is often implicated in various cancers. The compound's ability to inhibit Raf kinases suggests it may be effective in treating conditions characterized by excessive cellular proliferation, such as malignant tumors .

Antitumor Efficacy

Preliminary studies have demonstrated that this compound exhibits potent antitumor activity across multiple cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma).

- Inhibition Rates : The compound showed inhibition rates exceeding 99% in several assays.

- IC50 Values : The IC50 values ranged from 6.92 to 8.99 μM across the tested cell lines, indicating strong cytotoxic effects compared to standard treatments like Sunitinib .

Table 1: In Vitro Antitumor Activity

| Cell Line | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

Apoptotic Induction

The compound has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. Specifically:

- Cell Cycle Arrest : Treatment with the compound resulted in a significant increase in the proportion of cells arrested at the S phase.

- Apoptosis Ratios : Flow cytometry analysis indicated that apoptosis rates increased from 8.9% (control) to over 57% at higher concentrations of the compound.

- Protein Expression : Western blot analysis revealed upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 following treatment .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

-

Study on HepG2 Cells :

- The study focused on the induction of apoptosis via mitochondrial pathways.

- Results indicated that treatment with the compound enhanced caspase-3 activation, suggesting a mechanism involving mitochondrial dysfunction leading to cell death.

- Combination Therapies :

Q & A

Q. What are the recommended storage conditions for 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine to ensure stability?

The compound must be stored under inert gas (nitrogen or argon) at 2–8°C to prevent degradation due to moisture or oxidation. Its sensitivity to environmental conditions necessitates rigorous exclusion of air during handling. Stability studies recommend periodic purity checks via high-performance liquid chromatography (HPLC) to monitor decomposition products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify morpholine substituents and chloropyrimidine core integrity. Mass spectrometry (MS) confirms molecular weight (284.74 g/mol), while differential scanning calorimetry (DSC) validates the melting point (139–142°C). Purity assessment should combine elemental analysis and HPLC with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its toxicity (Risk Phrase R25: "Toxic if swallowed"), researchers must use personal protective equipment (PPE), including nitrile gloves and fume hoods. Waste must be segregated and disposed via certified hazardous waste management services. Emergency protocols require immediate medical attention upon exposure, with Safety Data Sheet (SDS) guidelines strictly followed .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction intermediates and transition states, enabling identification of energetically favorable pathways. Coupling these with experimental data (e.g., reaction yields, byproduct analysis) refines synthetic routes. For example, morpholine substitution patterns on the pyrimidine ring can be modeled to assess steric and electronic effects .

Q. What experimental design strategies improve synthesis yield and reproducibility?

Factorial design (e.g., Box-Behnken or central composite design) systematically evaluates variables such as temperature, solvent polarity, and catalyst loading. For instance, optimizing the nucleophilic aromatic substitution of chlorine atoms with morpholine may require screening solvents (DMF vs. THF) and bases (K₂CO₃ vs. Et₃N). Response surface methodology (RSM) identifies optimal conditions while minimizing experimental runs .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR, IR, and MS results often arise from impurities or tautomeric forms. Cross-validation via 2D NMR techniques (e.g., HSQC, HMBC) clarifies connectivity, while X-ray crystallography provides definitive structural confirmation. For example, ambiguous NOE signals in the morpholine ring protons can be resolved through variable-temperature NMR studies .

Q. What methodologies assess the compound’s interaction with biological targets (e.g., proteins)?

Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while fluorescence quenching studies (using tryptophan residues in human serum albumin, HSA) reveal interaction mechanisms. Molecular docking simulations (e.g., AutoDock Vina) predict binding sites, validated by site-directed mutagenesis or competitive binding assays .

Q. How do reaction kinetics influence the scalability of synthesis protocols?

Pseudo-first-order kinetics experiments under varying concentrations and temperatures determine rate-limiting steps. For example, monitoring the disappearance of 6-chloro-2,4-dimethoxypyrimidine (a precursor) via UV-Vis spectroscopy identifies optimal reaction times. Scale-up challenges, such as heat transfer inefficiencies, are addressed using microreactor systems to maintain consistent mixing and temperature gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.